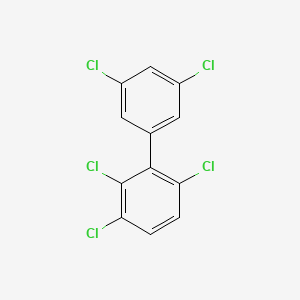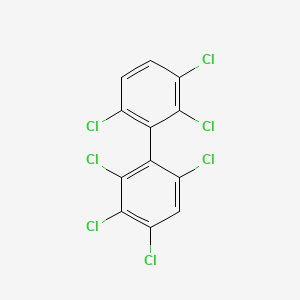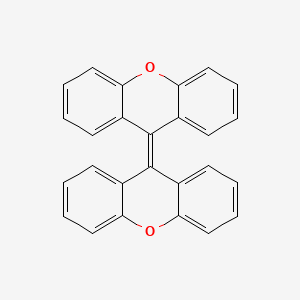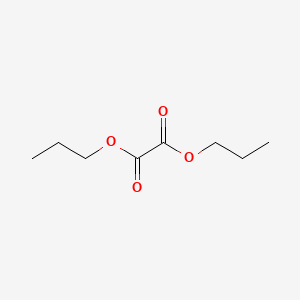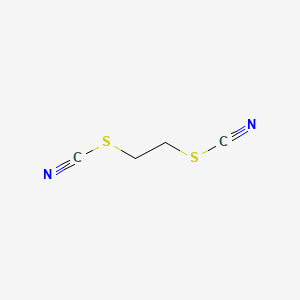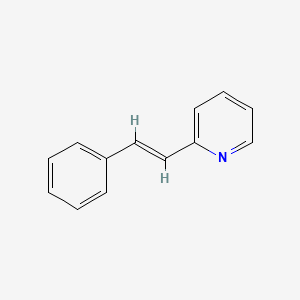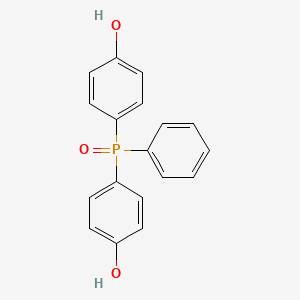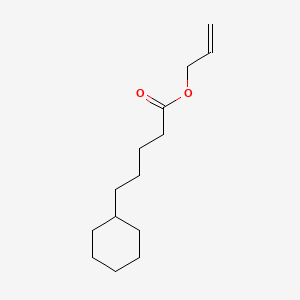
2-(4-Methoxyphenyl)-1,3-Thiazolan
Übersicht
Beschreibung
Thiazolanes are a class of organic compounds that contain a five-membered C3NS ring. The “2-(4-Methoxyphenyl)-1,3-thiazolane” would be a thiazolane derivative with a methoxyphenyl group attached to the second carbon of the thiazolane ring .
Synthesis Analysis
The synthesis of thiazolane derivatives often involves the cyclization of suitable precursors, such as α-amino ketones or α-amino nitriles . The attachment of the 4-methoxyphenyl group could potentially be achieved through a suitable electrophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-1,3-thiazolane” would be expected to feature a five-membered thiazolane ring with a 4-methoxyphenyl group attached to one of the carbon atoms .Chemical Reactions Analysis
Thiazolanes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the 4-methoxyphenyl group may influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-1,3-thiazolane” would be influenced by the presence of the thiazolane ring and the 4-methoxyphenyl group. These might include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Antidepressiva und Analgetika
Die Struktur von 2-(4-Methoxyphenyl)-1,3-Thiazolan ähnelt Verbindungen, die bei der Synthese von Pharmazeutika wie Antidepressiva und Analgetika verwendet wurden. Sekundäre Amine, die aus dieser Verbindung abgeleitet werden können, bilden das Rückgrat vieler Medikamente in diesen Kategorien, einschließlich Phenethylamine und Codein .
Pflanzenschutzmittel: Pestizide und Herbizide
In der Pflanzenschutzmittelindustrie könnten Derivate von this compound verwendet werden, um effektivere Pestizide und Herbizide zu erzeugen. Der Thiazolanring ist ein häufiges Motiv in Molekülen, die darauf ausgelegt sind, den Lebenszyklus von Schädlingen und Unkräutern zu stören .
Katalyse: Fluorierte Zweiphasenkatalyse
Diese Verbindung kann als interner Standard in fluorierten Zweiphasenkatalyse-Reaktionen dienen. Diese Art der Katalyse wird verwendet, um chemische Reaktionen so zu beschleunigen, dass die Produkte leicht vom Katalysator getrennt werden können, was für die chemische Produktion im industriellen Maßstab entscheidend ist .
Neurowissenschaften: Neuroprotektion
Analoga von this compound haben gezeigt, dass sie die O-GlcNAcylierung an mitochondrialen Proteinen verbessern, was zur zellulären Bioenergetik und Stressantwort in neuronalen Zellen unter ischämischen Bedingungen beiträgt. Dies deutet auf mögliche Anwendungen in neuroprotektiven Therapien hin .
Materialwissenschaft: Supramolekulare Strukturen
Die Molekülstruktur von this compound-verwandten Verbindungen kann verwendet werden, um supramolekulare Strukturen zu untersuchen und zu entwickeln. Diese Strukturen sind entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Festigkeit oder elektrischer Leitfähigkeit .
Synthetische Chemie: Zwischenprodukt für komplexe Moleküle
Als Zwischenprodukt ist this compound wertvoll für die Synthese komplexer organischer Moleküle. Es kann verwendet werden, um vielfältige Strukturen zu erzeugen, die für die Entwicklung neuer Medikamente und Chemikalien unerlässlich sind .
Kosmetik: Duft- und Aromastoffe
Die Methoxyphenylgruppe in this compound ist bekannt für ihren Beitrag zum Duft und Aroma verschiedener kosmetischer Produkte. Sie kann verwendet werden, um Verbindungen zu synthetisieren, die einen bestimmten Geruch oder Geschmack verleihen .
Umweltwissenschaften: Abbau von Schadstoffen
Die Erforschung der Reaktivität von Thiazolan-Derivaten könnte zu Anwendungen in den Umweltwissenschaften führen, insbesondere beim Abbau von Schadstoffen. Die einzigartigen chemischen Eigenschaften dieser Verbindungen machen sie möglicherweise geeignet, um schädliche Chemikalien in der Umwelt abzubauen .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
. For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit potent antibacterial activity. Their mode of action involves membrane perturbation and intracellular interactions .
Biochemical Pathways
For instance, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It can be inferred from similar compounds that they may induce changes at the cellular level, potentially leading to various biological effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as nitric oxide synthase (NOS), by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO) levels . These interactions are crucial for understanding the compound’s potential neuroprotective effects and its role in mitigating oxidative stress-induced cellular damage.
Cellular Effects
The effects of 2-(4-Methoxyphenyl)-1,3-thiazolane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from apoptosis induced by oxidative stress, thereby enhancing cell survival . Additionally, 2-(4-Methoxyphenyl)-1,3-thiazolane affects the expression of genes related to apoptosis and stress responses, further highlighting its potential therapeutic benefits.
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)-1,3-thiazolane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the enhancement of O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial homeostasis and cellular bioenergetics . This modification helps protect cells from ischemic-like conditions by improving mitochondrial function and inhibiting apoptosis pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Methoxyphenyl)-1,3-thiazolane in laboratory settings reveal important insights into its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its protective effects over extended periods . Long-term exposure to 2-(4-Methoxyphenyl)-1,3-thiazolane has been associated with sustained improvements in cellular function and resilience to oxidative stress.
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)-1,3-thiazolane vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurodegeneration and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. These studies provide valuable information on the compound’s safety and efficacy in vivo.
Metabolic Pathways
2-(4-Methoxyphenyl)-1,3-thiazolane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence glucose metabolism and energy production by modulating the O-GlcNAc pathway . This interaction enhances cellular bioenergetics and stress responses, contributing to the compound’s protective effects under metabolic stress conditions.
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)-1,3-thiazolane within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of 2-(4-Methoxyphenyl)-1,3-thiazolane.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its protective effects by enhancing mitochondrial homeostasis and bioenergetics . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUUZFCTONCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902983 | |
| Record name | NoName_3561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-08-7 | |
| Record name | Thiazolidine, 2-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31404-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)

